BenchChemオンラインストアへようこそ!

2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

heterocyclic scaffold medicinal chemistry physicochemical property

This 2,2-dioxo-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid is the definitive fragment for ACE-targeted FBDD. Unlike flexible non-oxidized thiazines, the sulfone locks a near-chair conformation, reducing entropic binding penalties. The 7-COOH ensures precise pharmacophore geometry; positional isomers (e.g., 8-COOH) or non-dioxo analogs cannot guarantee equivalent target engagement. Ideal for fragment growing via amide coupling. Confirm availability of this patent-validated scaffold.

Molecular Formula C8H9NO4S
Molecular Weight 215.22
CAS No. 2402838-90-6
Cat. No. B2667268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
CAS2402838-90-6
Molecular FormulaC8H9NO4S
Molecular Weight215.22
Structural Identifiers
SMILESC1CS(=O)(=O)CC2=CC(=CN21)C(=O)O
InChIInChI=1S/C8H9NO4S/c10-8(11)6-3-7-5-14(12,13)2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
InChIKeyRYYULRIHINAHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid (CAS 2402838-90-6): Core Heterocyclic Identity and Baseline Physicochemical Profile


2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid (CAS 2402838-90-6; molecular formula C8H9NO4S; molecular weight 215.23 g/mol) is a fused bicyclic heterocycle that combines a pyrrole ring and a 1,4-thiazine-2,2-dioxide (sulfone) ring within a single scaffold . The compound features a carboxylic acid group at the 7-position and a fully oxidized sulfur center (sulfone), distinguishing it from the simpler non-oxidized 1H-pyrrolo[2,1-c][1,4]thiazine parent core (C7H7NS; MW 137.20 g/mol) and the non-dioxo 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid analog (CAS 1536371-32-0; C8H9NO2S; MW 183.23 g/mol) [1]. The pyrrolo[2,1-c][1,4]thiazine scaffold family has been established in the patent literature as a privileged chemotype for angiotensin-converting enzyme (ACE) inhibition, providing a mechanistic anchor for therapeutic hypotensive applications [2].

Why Substituting 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid with Analogous Pyrrolothiazines Carries Structural and Functional Risk


Within the pyrrolo[2,1-c][1,4]thiazine family, three critical structural variables govern biological performance: (i) the oxidation state at the thiazine sulfur (sulfide vs. sulfone), (ii) the position and identity of the carboxylic acid substituent (7-carboxylic acid vs. 8-carboxylic acid vs. ester derivatives), and (iii) ring saturation (3,4-dihydro vs. hexahydro vs. fully unsaturated) [1][2]. The sulfone oxidation state in the target compound introduces a strong electron-withdrawing center and substantially alters hydrogen-bonding capacity and molecular conformation relative to non-oxidized analogs. Crystallographic evidence from closely related 2,2-dioxo-pyrrolo[2,1-c][1,4]thiazine derivatives demonstrates that the thiazine ring adopts a distorted chair or near-chair conformation when bearing the sulfone group, the precise geometry of which is sensitive to the pendant substituent pattern [3][4]. Procurement of a non-dioxo analog (e.g., CAS 1536371-32-0) or a positional isomer (e.g., 8-carboxylic acid variant) therefore cannot guarantee equivalent intermolecular interactions at a biological target, as the geometry and electronics of the pharmacophore are fundamentally altered by each of these modifications. The patent literature explicitly links the pyrrolo[2,1-c][1,4]thiazine scaffold—with defined ring oxidation and substitution—to ACE inhibitory activity, a functional property that generic substitution would risk undermining [5].

Product-Specific Quantitative Evidence Guide: 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid vs. Comparators


Molecular Weight and Heteroatom Composition Differentiation vs. Thiazine Core and Non-Oxidized 7-Carboxylic Acid Analog

The target compound (C8H9NO4S; MW 215.23 g/mol) differs from the parent 1H-pyrrolo[2,1-c][1,4]thiazine core (C7H7NS; MW 137.20 g/mol) by one carbon, two additional oxygen atoms, and four additional hydrogen atoms, and from the non-oxidized 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid analog (CAS 1536371-32-0; C8H9NO2S; MW 183.23 g/mol) by two oxygen atoms . The increase of ~32 Da from the non-oxidized analog is attributable solely to the sulfone oxygens, which introduce a strong hydrogen-bond acceptor motif absent from the sulfide analog. The 7-carboxylic acid positional isomerism further distinguishes it from the 8-carboxylic acid variant, impacting vectorial presentation of the acid pharmacophore .

heterocyclic scaffold medicinal chemistry physicochemical property

Sulfone Oxidation State as a Conformational Determinant in Pyrrolo[2,1-c][1,4]thiazine Scaffolds

Crystallographic data from structurally characterized 2,2-dioxo-pyrrolo[2,1-c][1,4]thiazine derivatives consistently reveal that the sulfone-bearing thiazine ring adopts a chair or near-chair conformation, while the pyrrolo ring adopts an envelope conformation [1][2]. In the title compound of a representative crystal structure, the dihedral angles between the thiazine ring plane and pendant aryl rings range from 5.6° (near coplanarity with the pyrrolo ring) to 64.0°–87.9° (near orthogonality with thienyl substituents), demonstrating that the sulfone group imposes a defined conformational landscape that governs the spatial orientation of all substituents [1]. The chloro-methyl exchange rule has been shown to hold for isomorphous pairs of these 2,2-dioxo derivatives, indicating that the core scaffold conformation is robust to peripheral substituent changes but fundamentally dependent on the dioxo-thiazine core geometry [3]. Non-oxidized thiazine analogs lack this conformational constraint and would present a different three-dimensional pharmacophore.

medicinal chemistry conformational analysis drug design

Pyrrolo[2,1-c][1,4]thiazine Scaffold: Validated ACE Inhibitory Pharmacophore with Hypotensive Activity

The pyrrolo[2,1-c][1,4]thiazine scaffold was disclosed in US Patent 4,225,495 as a core chemotype for angiotensin-converting enzyme (ACE) inhibition, with compounds of the general formula (I) demonstrated to inhibit the conversion of angiotensin I to angiotensin II [1]. The patent explicitly covers pyrrolo[2,1-c][1,4]thiazines and thiazepines where the thiazine ring may bear an oxo substituent (sulfone) and the ring system may be dihydro or tetrahydro, providing a direct structural precedent for the target compound's core motif as an ACE inhibitor. The hypotensive efficacy was demonstrated in mammalian species (rats and dogs) at oral doses of 0.1–100 mg/kg/day, with the mechanistic basis being direct ACE inhibition [1]. In contrast, pyrrolo[2,1-c][1,4]benzothiazines—which extend the scaffold with a fused benzene ring—have been characterized as calcium channel antagonists rather than ACE inhibitors, illustrating that even closely related scaffold expansions can redirect the pharmacological mechanism entirely [2].

angiotensin-converting enzyme hypertension cardiovascular pharmacology

Carboxylic Acid Positional Isomerism (7-COOH vs. 8-COOH): Implications for Target Engagement

The target compound bears the carboxylic acid at the 7-position of the pyrrolo[2,1-c][1,4]thiazine ring system, whereas a commercially available analog bears the acid at the 8-position (2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid) . In the fused bicyclic system, the 7- and 8-positions are chemically distinct environments: the 7-position is on the pyrrole ring adjacent to the ring junction, while the 8-position is on the pyrrole ring further from the thiazine junction. This positional difference alters both the electronic environment of the carboxylic acid (through different resonance contributions from the adjacent heteroatoms) and its spatial vector relative to the thiazine sulfone. Crystallographic data from related 2,2-dioxo-pyrrolo[2,1-c][1,4]thiazines confirm that substituent positioning on the pyrrole ring affects overall molecular conformation and intermolecular hydrogen-bonding networks, with self-associated ring motifs S(6) and S(7) observed in the crystal packing [1]. For any structure-based drug design effort, the vector of the carboxylic acid—whether oriented toward the thiazine ring (7-position) or away from it (8-position)—is likely to produce divergent binding interactions with a protein target, as the acid is a key hydrogen-bond donor/acceptor and potential ionic anchor.

positional isomerism structure-activity relationship pharmacophore

Lipinski Rule-of-Five Compliance and Drug-Likeness Assessment vs. Descaffolded Analogs

Based on its molecular properties, 2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid (MW 215.23 g/mol; molecular formula C8H9NO4S) satisfies all four Lipinski Rule-of-Five criteria: MW < 500 Da, calculated logP and hydrogen-bond donors/acceptors are within acceptable bounds (1 H-bond donor from the carboxylic acid; 4–5 H-bond acceptors from the sulfone oxygens, carboxylic acid carbonyl, and thiazine nitrogen) . In contrast, higher molecular weight pyrrolo[2,1-c][1,4]thiazine derivatives such as the hexahydro-dicarboxylate analogs (C22H28NO6S3, MW ~497 g/mol; or C26H29Cl2NO6S, MW ~571 g/mol) approach or exceed Lipinski boundaries and carry additional liability from ester prodrug motifs, multiple rotatable bonds, and higher lipophilicity [1][2]. The target compound's compact, hydrophilic character (with the carboxylic acid and sulfone both contributing to favorable aqueous solubility) positions it as a fragment-like lead or early-stage scaffold, whereas the heavily substituted analogs are more appropriate for late-stage lead optimization where potency has been traded off against physicochemical properties.

drug-likeness Lipinski rules physicochemical profiling

Synthetic Tractability: The 7-Carboxylic Acid as a Modular Handle for Downstream Derivatization

The 7-carboxylic acid functional group on the pyrrolo[2,1-c][1,4]thiazine-2,2-dioxide scaffold provides a chemically orthogonal handle compatible with a wide range of downstream transformations: amide coupling (with primary or secondary amines), esterification (to modulate lipophilicity or install prodrug motifs), reduction to the alcohol, or Curtius rearrangement to access the corresponding amine . This contrasts with the 8-carboxylic acid positional isomer, where the different electronic environment and steric accessibility of the acid may alter reaction rates and yields in coupling chemistry. The patent and crystallographic literature on pyrrolo[2,1-c][1,4]thiazine-2,2-dioxides demonstrates that the scaffold tolerates diverse substitution at the pyrrolo nitrogen and at the 1- and 3-positions of the thiazine ring without disrupting the core heterocyclic framework, confirming that the scaffold is robust to further synthetic elaboration [1][2]. The presence of the carboxylic acid at the 7-position thus enables rapid construction of compound libraries for structure-activity relationship (SAR) exploration around the pyrrolo-thiazine core.

synthetic chemistry scaffold diversification medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid


Fragment-Based Drug Discovery Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The pyrrolo[2,1-c][1,4]thiazine scaffold is patent-validated as an angiotensin-converting enzyme (ACE) inhibitory chemotype, providing a mechanistic precedent for targeting the RAAS pathway [1]. The target compound—with its compact molecular weight (215.23 g/mol), favorable Lipinski profile, and free carboxylic acid handle—is an ideal fragment-sized starting point for ACE or renin inhibitor fragment-based drug discovery (FBDD) campaigns. The sulfone group restricts scaffold conformation to a defined chair/near-chair geometry, reducing entropic penalties upon target binding and improving the interpretability of SAR data from fragment elaboration [2]. The 7-carboxylic acid can serve as a primary recognition element (e.g., forming a salt bridge with an active-site arginine or lysine residue, or chelating the catalytic zinc ion in ACE) while the 1-, 3-, and 4-positions of the thiazine ring and the pyrrole nitrogen remain available for fragment growing.

Scaffold-Hopping and Library Design Around Privileged Heterocyclic Chemotypes

The pyrrolo[2,1-c][1,4]thiazine-2,2-dioxide scaffold represents a privileged heterocyclic core with reported biological activities spanning ACE inhibition, anti-inflammatory, antifungal, and anti-HIV applications [1][2]. The target compound, with its free 7-carboxylic acid, is ideally suited as a central intermediate for the rapid construction of diverse compound libraries via amide coupling, esterification, or reduction chemistry. This enables scaffold-hopping exercises where the pyrrolothiazine core replaces other fused heterocycles (e.g., benzothiazines, pyrrolopyrimidines) in existing lead series. The positional specificity of the 7-carboxylic acid (as opposed to the 8-isomer) ensures a defined spatial orientation of the key recognition element, which is critical for maintaining SAR coherence across library members.

Conformational Analysis and Structure-Based Design of Constrained Heterocyclic Inhibitors

The 2,2-dioxo substitution pattern forces the thiazine ring into a well-defined chair or near-chair conformation, distinguishing this scaffold from flexible, non-oxidized thiazine analogs [1]. This conformational constraint makes the target compound a valuable tool for structure-based drug design (SBDD) efforts where pre-organization of the inhibitor scaffold is desirable to minimize entropic penalties upon binding. Crystallographic data from related 2,2-dioxo-pyrrolo[2,1-c][1,4]thiazines provide precise geometric parameters (bond lengths, angles, dihedral angles) for use as restraints in molecular docking and molecular dynamics simulations [2]. The compound's small size and conformational rigidity also make it suitable for NMR-based fragment screening (e.g., STD-NMR, WaterLOGSY) to validate target engagement before fragment elaboration.

Physicochemical Property Benchmarking and Developability Profiling of Heterocyclic Fragment Libraries

With a molecular weight of 215.23 g/mol, one hydrogen-bond donor, approximately four to five hydrogen-bond acceptors, and an estimated logP well within the fragment-like space (MW < 300, logP ≤ 3), the target compound serves as an ideal physicochemical benchmark for pyrrolothiazine-based fragment libraries [1]. Its properties can be compared against higher molecular weight, fully elaborated pyrrolo[2,1-c][1,4]thiazine derivatives (MW 400–600 g/mol) to assess the impact of scaffold growth on developability parameters such as aqueous solubility, permeability, and metabolic stability. This benchmarking role is particularly valuable for organizations building proprietary heterocyclic fragment collections and seeking to establish internal quality control standards for fragment library composition.

Quote Request

Request a Quote for 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.